molecular formula C25H26N6O2 B2456176 3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898448-91-4

3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2456176
CAS No.: 898448-91-4
M. Wt: 442.523
InChI Key: BKADKNAZPGLWIH-UHFFFAOYSA-N
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Description

3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or Lewis acids as catalysts and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .

Scientific Research Applications

3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine derivatives: Compounds with similar triazine cores but different substituents.

    Purine derivatives: Compounds with similar purine structures but varying functional groups.

Uniqueness

3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its combination of triazine and purine structures, along with the specific aromatic substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3,9-dimethyl-1,7-bis[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-16-7-5-9-19(11-16)14-30-23(32)21-22(28(4)25(30)33)26-24-29(21)13-18(3)27-31(24)15-20-10-6-8-17(2)12-20/h5-12H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKADKNAZPGLWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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